molecular formula C11H17NS B6299166 2-(3-Ethyl-benzylsulfanyl)-ethylamine CAS No. 2368870-47-5

2-(3-Ethyl-benzylsulfanyl)-ethylamine

Cat. No.: B6299166
CAS No.: 2368870-47-5
M. Wt: 195.33 g/mol
InChI Key: JUCUWBFIFGUITJ-UHFFFAOYSA-N
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Description

2-(3-Ethyl-benzylsulfanyl)-ethylamine is an organic compound that features a benzylsulfanyl group attached to an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethyl-benzylsulfanyl)-ethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-ethylbenzyl chloride and ethylamine.

    Reaction: The 3-ethylbenzyl chloride undergoes a nucleophilic substitution reaction with ethylamine in the presence of a base such as sodium hydroxide.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound might involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.

    Automated Purification: Using automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyl-benzylsulfanyl)-ethylamine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Ethyl-benzylsulfanyl)-ethylamine depends on its specific application:

    Molecular Targets: It may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It could modulate biochemical pathways related to its biological activity, such as inhibiting enzyme activity or altering cell signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylsulfanyl)-ethylamine: Lacks the ethyl group on the benzyl ring.

    2-(3-Methyl-benzylsulfanyl)-ethylamine: Has a methyl group instead of an ethyl group on the benzyl ring.

    2-(4-Ethyl-benzylsulfanyl)-ethylamine: The ethyl group is positioned differently on the benzyl ring.

Uniqueness

2-(3-Ethyl-benzylsulfanyl)-ethylamine is unique due to the specific positioning of the ethyl group on the benzyl ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-[(3-ethylphenyl)methylsulfanyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NS/c1-2-10-4-3-5-11(8-10)9-13-7-6-12/h3-5,8H,2,6-7,9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCUWBFIFGUITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)CSCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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